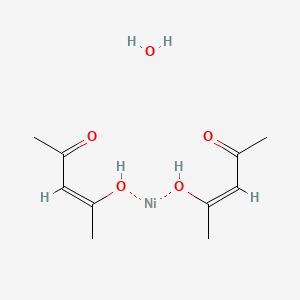

Nickel(II) acetylacetonate hydrate

Vue d'ensemble

Description

Nickel(II) acetylacetonate is a coordination complex derived from the acetylacetonate anion and nickel ions . It is a dark green paramagnetic solid that is soluble in organic solvents such as toluene . It reacts with water to give the blue-green diaquo complex Ni (acac) 2 (H 2 O) 2 .

Synthesis Analysis

The dihydrate Ni (CH3COCH3)2.2H2O is prepared by the addition of acetylacetone to solutions of nickel (II) salts in the presence of a weak base such as sodium acetate . Nickel (II) acetylacetonate is isolated as the dihydrate Ni (acac)2·2H2O from aqueous solutions of nickel (II) salts in the presence of acetylacetone and a weak base such as sodium acetate; it is readily dehydrated to the green anhydrous compound at 50° in vacuo .Molecular Structure Analysis

Anhydrous nickel (II) acetylacetonate exists as molecules of Ni 3 (acac) 6. The three nickel atoms are approximately collinear and each pair of them is bridged by two μ 2 oxygen atoms . Each nickel atom has tetragonally distorted octahedral geometry, caused by the difference in the length of the Ni-O bonds between the bridging and non-bridging oxygens .Chemical Reactions Analysis

Nickel acetylacetonate is prepared by the reaction of acetylacetone with nickel chloride hexahydrate or nickel hydroxide, followed by crystallization .Physical And Chemical Properties Analysis

Nickel (II) acetylacetonate is a light green orthorhombic crystal. It has a density of 1.455 g/cm3 at 17°C, melts at 230°C, and is soluble in water, alcohol, chloroform, benzene, and toluene .Applications De Recherche Scientifique

Organometallic Chemistry and Catalysis : Nickel(II) acetylacetonate demonstrates exceptional behavior in organometallic chemistry and catalysis, especially in electrospray ionization mass spectrometry (ESI-MS) studies. It exhibits unique reactions involving activation of C–H, C–C, and C–O bonds, particularly in binuclear Ni2O2 species (Eremin & Ananikov, 2014).

Preparation of Nickel-Based Conducting Films : Nickel(II) acetylacetonate is used as a precursor in the formation of nickel and nickel oxide deposits on alumina substrates. This process involves direct laser writing and has applications in creating conductive nickel metal deposits (Devillers et al., 1994).

Electrochemical Studies : The electrochemical behavior of divalent nickel in aqueous solutions of acetylacetone has been studied using d.c. and pulse polarographic techniques. Such research is crucial in understanding the stability constants and equilibrium between nickel species in solution (Ćosović, Verz̆i, & Branica, 1969).

Synthesis of Octahedral Bis(amine) Adducts : The synthesis and infrared spectral analysis of octahedral bis(amine) adducts of nickel(II) acetylacetonate have provided insights into the effects of amine nitrogen on the Ni-O bond order. This has implications for the understanding of coordination chemistry (Haigh, Slabbert, & Thornton, 1971).

Catalyst Preparation : Nickel acetylacetonate is used as a precursor in the preparation of Ni/Al2O3 catalysts. Studies focusing on the interactions between the metal complex and the support have implications for catalyst design (Molina, Centeno, & Poncelet, 1999).

Crystal and Molecular Structure Analysis : Research on the crystal and molecular structure of diaquobis(acetylacetonato)nickel(II) monohydrate provides essential data for understanding the properties of these compounds, including hydration effects (Harlow & Pfluger, 1973).

Nanoparticle Preparation : The thermal decomposition of nickel(II) acetylacetonate in alkylamines is a method for preparing nickel nanoparticles, which are significant in material science for their varied crystalline phases and magnetic properties (Chen, Peng, Lin, & Luo, 2007).

Photochemical Deposition : Nickel(II) acetylacetonate is used in the photochemical deposition of nickel oxide thin films, which is a vital process in materials science and engineering (Buono-Core et al., 2000).

Catalysis in Organic Synthesis : The compound has been shown to efficiently catalyze the addition of Boc-protected amino acid hydrazides to benzoylcyanamide, leading to the formation of 3-benzoylamino-substituted 1,2,4-triazoles (Prezent et al., 2015).

Study of Isomerism and Reactivity in Coordination Chemistry : The study of isomerism in nickel(II) acetylacetonate bis(thiosemicarbazone) complexes offers insight into the reactivity and stability of these complexes, which is crucial for understanding their potential applications (Bilyj, Riley, & Bernhardt, 2018).

Aerobic Epoxidation of Alkenes : Its application in the aerobic epoxidation of alkenes using polymer-bound catalysts highlights its potential in green chemistry (Wentzel et al., 2000).

Safety And Hazards

Orientations Futures

Nickel (II) acetylacetonate is widely used as a precursor to synthesize Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles via different synthetic methods like non-isothermal decomposition and solvothermal method . It can also be used to prepare Ni catalysts such as Nickel (II) complexes, and hierarchical Ni/beta catalysts for various organic transformations .

Propriétés

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;nickel;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ni.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/b2*4-3-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNADIRXJROXRG-SUKNRPLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NiO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel(II) acetylacetonate hydrate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S,7R,13S)-N-[(2S)-1-[(2S)-6-amino-1-[(Z)-1-[2-[[(1S,4S,7S,10S,14R,17Z,23S)-7-benzyl-3,6,9,15,21,24-hexahydroxy-4-(2-hydroxy-2-iminoethyl)-23-[(4-hydroxyphenyl)methyl]-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacosa-2,5,8,15,17,21,24-heptaen-10-yl]imino]-2-hydroxyethyl]imino-1-hydroxybut-2-en-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxypropan-2-yl]-3-[[[(3R,6S,9S,12S,15S)-12-(4-aminobutyl)-15-[[(2S)-2-[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-1-hydroxypropylidene]amino]-9-benzyl-5,8,11,14-tetrahydroxy-6-(2-methylpropyl)-1-thia-4,7,10,13-tetrazacyclohexadeca-4,7,10,13-tetraen-3-yl]-hydroxymethylidene]amino]-9,12-dihydroxy-4-methyl-2-oxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadeca-8,11-diene-7-carboximidic acid](/img/structure/B569765.png)

![3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one](/img/structure/B569773.png)

![1H-Phenaleno[2,1-d][1,3]thiazole](/img/structure/B569775.png)

![3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile](/img/structure/B569777.png)